2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . It also has nitro (-NO2) and amide (-CONH2) functional groups, which can significantly influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the introduction of the nitro and amide groups, and the attachment of the dichlorobenzene group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring, nitro group, and amide group would all contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the nitro group is often involved in reactions that lead to the formation or breaking of nitrogen-oxygen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results in inhibiting inflammation, which could be a potential application for the compound .
Cyclooxygenases (COX) Inhibitory Activity
The compound could potentially be used in the development of drugs that inhibit cyclooxygenases (COX-1, COX-2), enzymes that play a key role in the inflammatory response .
Antimicrobial Activity
Thiazole derivatives, which include the compound you mentioned, have been found to have antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents.
Antifungal Activity
Thiazole derivatives have also been found to have antifungal properties . This could be another potential application in the development of antifungal drugs.
Anticancer Activity
Thiazole derivatives have been associated with anticancer activity . This suggests that the compound could potentially be used in cancer treatment.
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This could be another potential application for the compound.
Antihypertensive Activity
Thiazole derivatives have also been associated with antihypertensive activity , suggesting potential applications in the treatment of high blood pressure.
Hepatoprotective Activity
Thiazole derivatives have demonstrated hepatoprotective activities , suggesting potential applications in the protection of the liver.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)10-4-2-8(16)6-11(10)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBNVOICCSCTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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